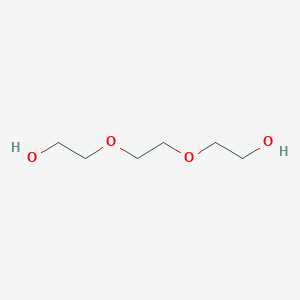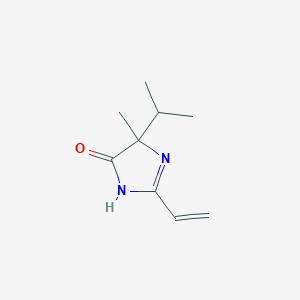
4-氟-3-硝基苯基叠氮化物
描述
4-Fluoro-3-nitrophenyl azide is a chemical compound that serves as a photoaffinity label for amine groups in proteins. It is characterized by the presence of a nitro group and a fluoro group attached to a phenyl ring which also contains an azide group. This compound is particularly useful in the study of protein interactions due to its ability to form covalent bonds with amino acid residues upon exposure to light, thus allowing for the identification of binding sites within proteins.
Synthesis Analysis
The synthesis of related aryl azides has been explored in various studies. For instance, 2,4-dinitro-5-fluorophenylazide has been prepared and characterized, demonstrating the feasibility of nucleophilic displacement reactions for the introduction of azide groups into aromatic compounds . Another study on the synthesis of 3-Fluoro-4-nitrophenol, a compound structurally similar to 4-Fluoro-3-nitrophenyl azide, involved a multi-step process starting from m-fluoroaniline, which included diazotization, hydrolysis, nitration, and separation of isomers . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of 4-Fluoro-3-nitrophenyl azide.
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-nitrophenyl azide is expected to be influenced by the electron-withdrawing effects of the nitro and fluoro substituents, which can affect the reactivity of the azide group. The presence of these substituents can also impact the stability of the compound and its behavior under photochemical conditions .
Chemical Reactions Analysis
The chemical behavior of 4-Fluoro-3-nitrophenyl azide under light exposure is of particular interest due to its application in photoaffinity labeling. Upon absorption of light, the azide group can generate a highly reactive aryl nitrene, which can insert into nearby molecules . Additionally, the photochemistry of similar compounds, such as 4-amino-3-nitrophenyl azide, has been studied, revealing that the nitrene derived from these azides can rapidly protonate to form reactive nitrenium ions, which can further react to form cross-linked products or undergo reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-nitrophenyl azide, such as solubility, melting point, and stability, are crucial for its practical application in biochemical studies. While specific data on 4-Fluoro-3-nitrophenyl azide is not provided, the properties of similar compounds suggest that it would be stable under mildly alkaline conditions and at temperatures below 30 °C, making it suitable for modifying free amine groups in proteins without denaturing them . The rate of nucleophilic displacement and the reactivity under photochemical conditions are also important properties that determine the efficiency of the compound as a photoaffinity label .
科学研究应用
Summary of the Application
4-Fluoro-3-nitrophenyl azide, also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . This is essential for many biochemical assays and chemical syntheses .
Methods of Application
The FNAB is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Results or Outcomes
The use of FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers . This is due to its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
Surface Engineering
Summary of the Application
FNAB is used in the field of surface engineering . This involves modifying the surface properties of materials to improve their performance in various applications .
Methods of Application
FNAB is applied to the surface of the material and then photo-irradiated . This causes a reaction that modifies the surface properties of the material .
Results or Outcomes
The use of FNAB in surface engineering can improve the performance of materials in various applications . This includes improving the adhesion, wear resistance, and corrosion resistance of materials .
Rapid Diagnostics
Summary of the Application
FNAB is used in the development of rapid diagnostic tests . These tests are designed to provide quick and accurate results for various medical conditions .
Methods of Application
FNAB is used to immobilize biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers on the test strip . When a sample is applied to the test strip, these biomolecules interact with the sample and produce a visible result .
Results or Outcomes
The use of FNAB in rapid diagnostics has led to the development of tests that provide quick and accurate results . This can help in the early detection and treatment of various medical conditions .
Photoaffinity Labeling
Summary of the Application
FNAB is one of the oldest photolinkers used for photoaffinity labeling . This technique is used to study the interaction between a biomolecule and its binding partner .
Methods of Application
FNAB is attached to a biomolecule of interest and then exposed to light . The light causes FNAB to generate a highly reactive nitrene group, which forms a covalent bond with the nearest available molecule .
Results or Outcomes
Photoaffinity labeling with FNAB has been used to identify and characterize the binding sites of various biomolecules . This has provided valuable insights into the molecular mechanisms of many biological processes .
Synthesis of C-Compounds
Summary of the Application
FNAB is used in the synthesis of various C-compounds . These compounds have a wide range of applications in different fields .
Methods of Application
FNAB is reacted with other reagents under controlled conditions to produce the desired C-compounds .
Results or Outcomes
The use of FNAB in the synthesis of C-compounds has enabled the production of a wide variety of compounds with diverse properties . These compounds are used in various applications, ranging from materials science to pharmaceuticals .
安全和危害
未来方向
The flexible chemistry of 4-Fluoro-3-nitrophenyl azide has made it a valuable tool in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules give it distinct advantages over other photolinkers .
属性
IUPAC Name |
4-azido-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBSHQJICJJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950909 | |
| Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrophenyl azide | |
CAS RN |
28166-06-5 | |
| Record name | 1-Fluoro-2-nitro-4-azidobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28166-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028166065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 4-azido-1-fluoro-2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azido-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-3-nitrophenyl azide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4GC2WH2NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)



![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)




